methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate
Overview
Description
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide to form the tetrazole ring, followed by esterification with methyl bromoacetate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-(1H-imidazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-pyrazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-triazol-1-yl)pyridin-2-yl]acetate
Uniqueness
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making this compound particularly useful in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3 |
InChI Key |
LYGVLWRAJOVWOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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